molecular formula C20H22N2 B5688280 (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

Cat. No.: B5688280
M. Wt: 290.4 g/mol
InChI Key: CEARKPPECRZMAB-CHHACQMGSA-N
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Description

(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine is an organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Properties

IUPAC Name

(2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-20(2)17-11-7-8-12-18(17)22(3)19(20)13-14-21-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3/b19-13-,21-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARKPPECRZMAB-CHHACQMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=NCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine typically involves the condensation of a benzylamine derivative with a suitable indole precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group or other substituents on the indole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, indole derivatives are often studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Medicine

Medicinal applications may include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industry, these compounds can be used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-(1,3,3-trimethylindol-2-ylidene)ethanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Conclusion

While detailed information on this compound is limited, it is clear that this compound, like other indole derivatives, holds significant potential in various fields of research and industry. Further studies are needed to fully understand its properties and applications.

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